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Compound of Interest

Compound Name: Ihmt-ezh2-426

Cat. No.: B12365820

Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a chemical probe is paramount to interpreting experimental results and predicting potential

off-target effects. This guide provides a comparative overview of the cross-reactivity profile of

Ihmt-ezh2-426, a covalent degrader of Enhancer of Zeste Homolog 2 (EZH2), in relation to

other well-established EZH2 inhibitors.

While specific cross-reactivity data for Ihmt-ezh2-426 against a broad panel of histone

methyltransferases (HMTs) or kinases is not publicly available in the primary literature, this

guide summarizes its on-target activity and compares the known selectivity of established

EZH2 inhibitors, Tazemetostat (EPZ-6438) and GSK126, to provide a framework for its

potential specificity.

On-Target Activity of Ihmt-ezh2-426
Ihmt-ezh2-426 is a potent, covalent degrader of both wild-type and mutant forms of EZH2. The

following table summarizes its inhibitory activity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12365820#bc-rfq
https://www.benchchem.com/product/b12365820/docs?utm_src=pdf-body#comparative-analysis-of-ihmt-ezh2-426-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b12365820/docs?utm_src=pdf-body#comparative-analysis-of-ihmt-ezh2-426-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b12365820/docs?utm_src=pdf-body#comparative-analysis-of-ihmt-ezh2-426-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b12365820/docs?utm_src=pdf-body#comparative-analysis-of-ihmt-ezh2-426-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365820?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM)

EZH2 (Wild-Type) 1.3

EZH2 (A687V Mutant) 1.2

EZH2 (Y641F/N/S Mutants) 1.7 - 3.5

Comparative Selectivity Profile of EZH2 Inhibitors
To contextualize the potential selectivity of Ihmt-ezh2-426, this section details the cross-

reactivity profiles of two other widely used EZH2 inhibitors.

Tazemetostat (EPZ-6438)
Tazemetostat is a selective inhibitor of EZH2. It exhibits a high degree of selectivity over other

histone methyltransferases.

Target Selectivity vs. EZH2

EZH1 35-fold

14 other HMTs >4,500-fold

GSK126
GSK126 is another potent and highly selective inhibitor of EZH2.

Target Selectivity vs. EZH2

EZH1 >150-fold

20 other human methyltransferases >1000-fold

Experimental Protocols
Detailed below are generalized protocols for assessing the cross-reactivity of histone

methyltransferase and kinase inhibitors. The specific conditions for Ihmt-ezh2-426 have not

been published.
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Histone Methyltransferase (HMT) Cross-Reactivity Assay
This assay is designed to determine the inhibitory activity of a compound against a panel of

different histone methyltransferases.

Materials:

Recombinant human HMT enzymes

Histone substrates (e.g., H3, H4) or peptide substrates

S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Test compound (e.g., Ihmt-ezh2-426)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

Scintillation cocktail

Filter plates and a filter-binding apparatus or alternative detection system

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, combine the HMT enzyme, histone or peptide substrate, and assay buffer.

Add the test compound dilutions to the wells.

Initiate the reaction by adding ³H-SAM.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

Stop the reaction (e.g., by adding trichloroacetic acid).

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

Wash the filter plate to remove unincorporated ³H-SAM.
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Add scintillation cocktail to the wells and measure the radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value.

Preparation

Reaction Detection Analysis

Compound Dilution

Incubation with ³H-SAM

Reagent Mix
(Enzyme, Substrate, Buffer)

Filtration & Washing Scintillation Counting IC50 Determination
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Histone Methyltransferase Cross-Reactivity Assay Workflow.

Kinase Cross-Reactivity Assay (Kinome Scan)
This assay evaluates the inhibitory effect of a compound against a broad panel of protein

kinases.

Materials:

A panel of recombinant human kinases

Specific peptide substrates for each kinase

ATP

Test compound (e.g., Ihmt-ezh2-426)

Assay buffer

Detection reagents (e.g., ADP-Glo™ Kinase Assay)
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Luminometer

Procedure:

Prepare the test compound at a fixed concentration (for single-point screening) or in serial

dilutions (for IC50 determination).

Add the kinase, its specific substrate, and assay buffer to the wells of a microplate.

Add the test compound.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

Stop the reaction and measure the kinase activity using a suitable detection method, such as

measuring the amount of ADP produced.

Calculate the percentage of inhibition relative to a vehicle control.

Assay Setup

Kinase Reaction Detection Analysis

Compound Preparation

Reaction with ATP

Kinase/Substrate Mix

ADP Detection (Luminescence) Calculate % Inhibition
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Kinase Cross-Reactivity Assay (Kinome Scan) Workflow.

Signaling Pathway Context
Ihmt-ezh2-426 targets EZH2, a key component of the Polycomb Repressive Complex 2

(PRC2). PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of
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histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By

degrading EZH2, Ihmt-ezh2-426 is expected to reduce global H3K27me3 levels, leading to the

derepression of target genes involved in various cellular processes, including cell cycle control

and differentiation.
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Simplified signaling pathway of EZH2 within the PRC2 complex.
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To cite this document: BenchChem. [Comparative Analysis of Ihmt-ezh2-426 Cross-
Reactivity: A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365820/docs#comparative-analysis-of-ihmt-ezh2-
426-cross-reactivity-a-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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